N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(thiophen-3-yl)methyl]ethanediamide
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Overview
Description
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between a furan derivative and a thiophene derivative, followed by the introduction of ethanediamide. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The furan and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of the furan ring can produce furan alcohols.
Scientific Research Applications
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan and thiophene rings can interact with enzymes and receptors, modulating their activity. The compound’s ability to donate or accept electrons makes it a versatile molecule in redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
- N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide
Uniqueness
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-[(thiophen-3-yl)methyl]ethanediamide stands out due to its specific arrangement of furan and thiophene rings, which imparts unique electronic and steric properties. These characteristics make it particularly useful in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(thiophen-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(18-8-12-4-7-24-10-12)16(21)19-11-17(22,13-3-5-23-9-13)14-2-1-6-25-14/h1-7,9-10,22H,8,11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYKVCXSJZLLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CSC=C2)(C3=COC=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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